2-Acetyllactic acid amide
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Overview
Description
2-Acetyllactic acid amide is an organic compound with the molecular formula C5H9NO3 It is a derivative of butanamide, featuring a hydroxyl group and a ketone group on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyllactic acid amide can be synthesized through the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. The reaction conditions and the specific aldehyde used can influence the final product, leading to the formation of either 2,4-dihydroxy-2-methyl-2H-3,4-dihydro-1-benzopyran-3-carboxamides or 2-hydroxy-2-methyl-2H-1-benzopyran-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Acetyllactic acid amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-3-oxobutanoic acid, while reduction can produce 2-hydroxy-2-methyl-3-hydroxybutanamide.
Scientific Research Applications
2-Acetyllactic acid amide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Acetyllactic acid amide involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Acetyllactic acid amide can be compared with other similar compounds, such as:
2-Hydroxy-2-methyl-2H-1-benzopyran-3-carboxamide:
Methyl 2-hydroxy-2-methyl-3-oxobutyrate: This ester derivative has similar functional groups but differs in its ester linkage, affecting its reactivity and applications.
Properties
CAS No. |
18354-48-8 |
---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.131 |
IUPAC Name |
2-hydroxy-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-3(7)5(2,9)4(6)8/h9H,1-2H3,(H2,6,8) |
InChI Key |
IDVUUKXMLBZFEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C(=O)N)O |
Synonyms |
Acetoacetamide, 2-hydroxy-2-methyl- (8CI) |
Origin of Product |
United States |
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